Cycloheptyl (2,4-difluorophenyl)methanol Cycloheptyl (2,4-difluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13399560
InChI: InChI=1S/C14H18F2O/c15-11-7-8-12(13(16)9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2
SMILES: C1CCCC(CC1)C(C2=C(C=C(C=C2)F)F)O
Molecular Formula: C14H18F2O
Molecular Weight: 240.29 g/mol

Cycloheptyl (2,4-difluorophenyl)methanol

CAS No.:

Cat. No.: VC13399560

Molecular Formula: C14H18F2O

Molecular Weight: 240.29 g/mol

* For research use only. Not for human or veterinary use.

Cycloheptyl (2,4-difluorophenyl)methanol -

Specification

Molecular Formula C14H18F2O
Molecular Weight 240.29 g/mol
IUPAC Name cycloheptyl-(2,4-difluorophenyl)methanol
Standard InChI InChI=1S/C14H18F2O/c15-11-7-8-12(13(16)9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2
Standard InChI Key CELCVQZBESZLHI-UHFFFAOYSA-N
SMILES C1CCCC(CC1)C(C2=C(C=C(C=C2)F)F)O
Canonical SMILES C1CCCC(CC1)C(C2=C(C=C(C=C2)F)F)O

Introduction

Chemical Structure and Properties

Structural Characteristics

Cycloheptyl (2,4-difluorophenyl)methanol features a seven-membered cycloheptane ring connected to a benzyl alcohol group substituted with fluorine atoms at the 2- and 4-positions. Key structural attributes include:

  • Cycloheptyl group: Enhances lipophilicity and conformational flexibility .

  • 2,4-Difluorophenyl ring: Fluorine atoms increase electron-withdrawing effects, influencing reactivity and stability .

  • Methanol group: Provides a hydroxyl functional group for further derivatization .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₈F₂O
Molecular Weight240.29 g/mol
Boiling PointEstimated 290–320°C (modeled)
LogP (Octanol-Water)~3.2 (predicted)

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via Grignard or asymmetric reduction strategies:

Grignard Reaction

  • Substrate: 2,4-Difluorobenzaldehyde reacts with cycloheptylmagnesium bromide.

  • Conditions: Anhydrous tetrahydrofuran (THF) at 0–25°C.

  • Yield: ~70–85% (based on analogous syntheses).

CBS Asymmetric Reduction

  • Substrate: Ketone precursor (e.g., cycloheptyl(2,4-difluorophenyl)ketone).

  • Catalyst: Corey–Bakshi–Shibata (CBS) reagent with borane–THF .

  • Stereoselectivity: >90% enantiomeric excess (ee) reported for similar substrates .

Table 2: Comparison of Synthetic Methods

MethodAdvantagesLimitations
Grignard ReactionHigh yield, scalabilityRequires strict anhydrous conditions
CBS ReductionHigh stereoselectivityCostly catalysts

Applications and Research Findings

Pharmaceutical Intermediates

  • Anticancer Agents: Fluorinated phenyl groups enhance binding to hydrophobic enzyme pockets. Analogous compounds show IC₅₀ values of 7.8–21.4 μM against A549 lung cancer cells .

  • Antioxidant Activity: Triazole derivatives with difluorophenyl motifs exhibit DPPH radical scavenging rates >90% at 250 μM .

Material Science

  • Liquid Crystals: Cycloheptyl–fluorophenyl hybrids improve thermal stability in nematic phases.

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, antiviral, and anticancer activity.

  • Process Optimization: Develop cost-effective catalytic systems for large-scale synthesis .

  • Structure-Activity Relationships (SAR): Compare 2,4-difluoro with 2,5- and 3,4-isomers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator